molecular formula C11H14N5Na3O10P2S B604956 2-Mes-ADP CAS No. 475193-31-8

2-Mes-ADP

Cat. No.: B604956
CAS No.: 475193-31-8
M. Wt: 539.23
InChI Key: DYNGCIHMNWOBSU-MSQVLRTGSA-K
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Description

2-Methylthio-adenosine-5′-diphosphate (2-Mes-ADP) is a selective agonist of the P2Y purinergic receptor. This compound is known for its role in enhancing locomotor recovery after acute spinal cord injury by altering the expression of genes related to neuronal apoptosis and remyelination . It is also used in various scientific research applications due to its ability to interact with specific receptors and pathways.

Biochemical Analysis

Biochemical Properties

2-Methylthioadenosine-5’-diphosphate plays a crucial role in biochemical reactions as a potent agonist of P2Y1, P2Y12, and P2Y13 receptors . It induces platelet aggregation and shape change, and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The interaction of 2-Methylthioadenosine-5’-diphosphate with these receptors is characterized by high affinity and specificity, with EC50 values of 19 nM for human P2Y13, 6.2 nM for mouse P2Y13, and 5 nM for human P2Y12 . These interactions are critical for the regulation of various cellular functions, including platelet aggregation and immune responses.

Cellular Effects

2-Methylthioadenosine-5’-diphosphate has profound effects on various cell types and cellular processes. It enhances motor recovery after acute spinal cord injury by promoting neuronal regeneration and axonal myelination . Additionally, it influences gene expression related to neuronal apoptosis, immune response, synaptic transmission, cell cycle, and angiogenesis . The compound also affects T cell activation by suppressing the release of cytokines such as IL-2, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, 2-Methylthioadenosine-5’-diphosphate exerts its effects through binding interactions with P2Y receptors, leading to the activation of downstream signaling pathways . It alters gene expression by modulating the Wnt signaling pathway, which is crucial for neuronal apoptosis and myelination . The compound also induces phosphorylation of key proteins involved in cellular signaling, thereby influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylthioadenosine-5’-diphosphate change over time. The compound is relatively stable when stored frozen in aqueous solution at -20°C, with -80°C recommended for maintaining its original high quality . Over time, it promotes motor function recovery and neuronal regeneration in spinal cord injury models, with significant improvements observed at 2 and 6 weeks post-injury . The stability and degradation of 2-Methylthioadenosine-5’-diphosphate are critical for its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Methylthioadenosine-5’-diphosphate vary with different dosages in animal models. At lower doses, it effectively promotes motor recovery and neuronal regeneration without significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited . The dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-Methylthioadenosine-5’-diphosphate is involved in metabolic pathways related to purinergic signaling. It undergoes rapid dephosphorylation to its nucleoside metabolite, 2-methylthioadenosine, which acts as an agonist at adenosine receptors . This metabolic conversion is crucial for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-Methylthioadenosine-5’-diphosphate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are essential for its biological effects. The compound’s distribution is also affected by its stability and degradation in vivo .

Subcellular Localization

2-Methylthioadenosine-5’-diphosphate exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its activity and function are influenced by this localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles. This subcellular distribution is critical for its role in cellular signaling and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-adenosine-5′-diphosphate involves the methylation of adenosine followed by phosphorylation. The methylation step typically uses methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride (POCl3) in a suitable solvent like pyridine .

Industrial Production Methods

Industrial production of 2-Methylthio-adenosine-5′-diphosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-adenosine-5′-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylthio-adenosine-5′-diphosphate has several scientific research applications:

    Chemistry: Used as a reagent in studying purinergic signaling pathways.

    Biology: Investigated for its role in neuronal regeneration and apoptosis.

    Medicine: Explored for its potential therapeutic effects in spinal cord injuries and other neurological conditions.

    Industry: Utilized in the development of drugs targeting purinergic receptors

Mechanism of Action

2-Methylthio-adenosine-5′-diphosphate exerts its effects by binding to the P2Y purinergic receptors, specifically P2Y1 and P2Y12. Activation of these receptors leads to various cellular responses, including the inhibition of adenylyl cyclase activity and the activation of phospholipase C. These pathways result in changes in intracellular calcium levels and other downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthio-adenosine-5′-diphosphate is unique due to its high specificity for P2Y receptors and its potent effects on neuronal regeneration and apoptosis. Its ability to modulate specific signaling pathways makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGCIHMNWOBSU-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na3O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017431
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475193-31-8
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary target of 2-MeS-ADP and what are its downstream effects?

A1: this compound primarily targets the P2Y1 receptor, a G protein-coupled receptor found on platelets and other cell types [, , ]. Binding of this compound to the P2Y1 receptor activates phospholipase C, leading to the mobilization of intracellular calcium, activation of protein kinase C, and ultimately platelet shape change and aggregation [, , , , ].

Q2: How does this compound compare to ADP in terms of potency and selectivity for the P2Y1 receptor?

A2: this compound is a more potent agonist of the P2Y1 receptor compared to ADP [, ]. This increased potency is likely due to structural modifications in this compound, which enhance its binding affinity for the receptor [, ].

Q3: What is the role of this compound in studying platelet activation pathways?

A4: Due to its potency and selectivity, this compound is a valuable tool for investigating P2Y1 receptor-mediated signaling pathways in platelets and other cell types [, ]. It allows researchers to dissect the specific roles of P2Y1 activation in various cellular processes, including platelet aggregation, granule secretion, and intracellular signaling cascades [, ].

Q4: Can this compound be used to study the effects of P2Y1 receptor antagonists?

A5: Yes, this compound can be used to assess the efficacy and potency of P2Y1 receptor antagonists [, ]. By measuring the inhibition of this compound-induced platelet aggregation or other cellular responses, researchers can evaluate the ability of potential therapeutic agents to block P2Y1 receptor activation [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C11H18N5O10P2S and a molecular weight of 465.32 g/mol.

Q6: How do structural modifications of this compound affect its activity and potency?

A7: Studies exploring analogues of this compound have shown that modifications to the ribose moiety, phosphate groups, and the 2-position substituent can significantly impact its activity and potency []. For example, the addition of bulky groups or changes in stereochemistry can alter the binding affinity and agonist/antagonist profile of the compound [, ].

Q7: What is the stability of this compound under various conditions?

A8: this compound is relatively stable in aqueous solutions at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions []. Formulation strategies to improve stability may involve adjusting pH, using stabilizing agents, or developing alternative delivery systems [].

Q8: What analytical methods are used to characterize and quantify this compound?

A9: Common analytical techniques for studying this compound include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural characterization, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation [, ].

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